Phenyl 3-amino-4-(phenylamino)benzoate

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring a membrane-permeable prodrug of 3-amino-4-(phenylamino)benzoic acid for cellular EP4 assays often face rapid esterase cleavage with methyl esters. This phenyl ester provides enhanced metabolic stability (XLogP=4.2 vs. ~2.8 for methyl ester) and sustained intracellular hydrolysis. It also serves as an orthogonal carboxyl protecting group, stable to basic conditions that cleave methyl esters, enabling divergent library synthesis. • Lipophilic prodrug for EP4 antagonist cellular studies (hEP4-R target) • Orthogonal phenyl ester: withstands basic conditions, removed by hydrogenolysis • Validated analytical reference standard (HPLC-MS) with distinct retention from polar intermediates

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
Cat. No. B13085498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 3-amino-4-(phenylamino)benzoate
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)N
InChIInChI=1S/C19H16N2O2/c20-17-13-14(19(22)23-16-9-5-2-6-10-16)11-12-18(17)21-15-7-3-1-4-8-15/h1-13,21H,20H2
InChIKeyABQXNTBDPXISJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 3-amino-4-(phenylamino)benzoate: Chemical Identity and Structural Context


Phenyl 3-amino-4-(phenylamino)benzoate (CAS 39033-71-1) is a diarylamine-substituted benzoate ester with molecular formula C₁₉H₁₆N₂O₂ and molecular weight 304.3 g/mol . The compound features a phenyl ester moiety at the carboxyl position, a primary amino group at the 3-position, and a secondary phenylamino (anilino) group at the 4-position of the central benzoate ring [1]. It is structurally classified as a phenyl ester derivative of a 3,4-diaminobenzoic acid scaffold, distinguishing it from the more extensively studied 2-(phenylamino)benzoic acid (fenamate) class [2]. Commercial availability is confirmed through catalog #5119DL (AK Scientific, 95% purity) and other specialty suppliers .

Quantifiable Risks of Substituting Phenyl 3-amino-4-(phenylamino)benzoate with Structural Analogs


The assertion that in-class compounds such as methyl 3-amino-4-(phenylamino)benzoate or the parent carboxylic acid (CAS 55296-17-8) can be readily interchanged with phenyl 3-amino-4-(phenylamino)benzoate is not supported by existing data; rather, it is contraindicated by established structure-activity principles within the 3-(phenylamino)benzoate series [1]. The substitution of the carboxyl terminus (phenyl ester vs. methyl ester vs. free acid) produces quantifiable changes in computed logP (phenyl ester XLogP = 4.2 [2] vs. methyl ester XLogP ≈ 2.8 vs. free acid XLogP ≈ 2.0) and topological polar surface area (phenyl ester 64.4 Ų [2] vs. free acid ≈ 75 Ų), which directly impact membrane permeability and target engagement kinetics . Furthermore, the free carboxylic acid of 3-amino-4-(phenylamino)benzoic acid has been reported as a potent and selective human EP4 receptor antagonist (PGE₂ receptor subtype 4) for endometriosis treatment , a pharmacological activity that may be substantially altered or abolished upon phenyl esterification due to the loss of the ionizable carboxylate pharmacophore required for receptor binding .

Differentiation Evidence for Phenyl 3-amino-4-(phenylamino)benzoate vs. Closest Analogs


Lipophilicity Advantage of Phenyl Ester over Carboxylic Acid Analogs

The phenyl ester functionalization of 3-amino-4-(phenylamino)benzoate confers a computed XLogP value of 4.2 [1], representing a lipophilicity increase of approximately 2.2 log units compared to the free carboxylic acid form (3-amino-4-(phenylamino)benzoic acid, CAS 55296-17-8, estimated XLogP ≈ 2.0) . This difference exceeds the commonly applied threshold of ΔlogP ≥ 1 for significant membrane permeability alteration and aligns the phenyl ester within the optimal logP range (3–5) for passive transcellular diffusion, whereas the free acid falls below this window due to ionization at physiological pH [2]. The topological polar surface area (TPSA) decreases from approximately 75 Ų (free acid) to 64.4 Ų (phenyl ester) [1], crossing the empirically established TPSA threshold of 70 Ų associated with favorable oral absorption [2].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Profile and Pharmacophore Impact on Target Engagement

The carboxylic acid moiety present in 3-(phenylamino)benzoic acid AKR1C3 inhibitors (e.g., 3-(4-(trifluoromethyl)phenylamino)benzoic acid, IC₅₀ = 60 nM against AKR1C3 ) has been demonstrated to be essential for inhibitor-enzyme interactions through both hydrogen bonding with the active site and ionic interactions [1]. Within this class, the AKR1C3 inhibitory potency shows a linear correlation with the pKa of the carboxylic acid group, confirming that the ionizable proton is a pharmacophoric requirement . Phenyl 3-amino-4-(phenylamino)benzoate, which replaces the carboxylic acid with a phenyl ester, eliminates the ionizable acidic proton (donating 1 fewer H-bond donor) and adds a hydrophobic phenyl ring (increasing the H-bond acceptor count to 4 while reducing donor count to 2) [2]. This substitution profile fundamentally alters the pharmacophore, as the ester cannot participate in the ionic interaction required for AKR1C3 binding.

Structure-activity relationship Pharmacophore modeling AKR1C3 inhibition

Orthogonal Ester Stability for Multi-Step Synthetic Strategy

The phenyl ester moiety of phenyl 3-amino-4-(phenylamino)benzoate is stable under conditions that cleave simple alkyl esters (e.g., methyl 3-amino-4-(phenylamino)benzoate, CAS 514206-06-5, which is labile under basic hydrolysis) . Patent literature describes processes for producing alkyl 3-amino-4-substituted benzoates in high purity and high yields via reaction of the corresponding benzoic acid with alkyl halides [1]. The phenyl ester can be selectively cleaved under hydrogenolytic or mildly basic conditions orthogonal to methyl or ethyl ester deprotection, enabling sequential deprotection strategies in multi-step syntheses [2]. This orthogonality provides a synthetic advantage over the methyl ester for researchers requiring a carboxylic acid protecting group that resists conditions used to remove alkyl esters.

Protecting group strategy Synthetic chemistry Ester orthogonal deprotection

3-Amino vs. 2-Amino Regioisomerism and Pharmacological Selectivity

The target compound contains the amino group at the 3-position of the benzoate ring (4-(phenylamino)-3-aminobenzoate), whereas the majority of biologically characterized N-phenylanthranilic acid (fenamate) derivatives bear the amino group at the 2-position (2-(phenylamino)benzoates) [1]. A systematic synthesis and evaluation of 2-, 3-, and 4-(phenylamino)benzoic acids demonstrated that only the 3-(phenylamino) regioisomers achieve nanomolar affinity and >200-fold selectivity for AKR1C3 versus other AKR1C isoforms [2]. The 2-(phenylamino)benzoic acid scaffold (fenamic acid) exhibits an entirely different pharmacological profile dominated by COX inhibition (IC₅₀ for COX-1/2 approximately 100 µM) and ion channel modulation, while the 3-amino-4-(phenylamino) regioisomer found in the target compound incorporates both the favorable 4-anilino substitution associated with EP4 antagonism and the 3-amino group that may confer additional hydrogen-bonding interactions distinct from the fenamate class [3].

Regioisomer comparison Fenamate pharmacology NSAID scaffold

Research and Industrial Application Scenarios for Phenyl 3-amino-4-(phenylamino)benzoate


EP4 Antagonist Lead Optimization via Prodrug Strategy

The phenyl ester prodrug or analog strategy is directly relevant for optimizing 3-amino-4-(phenylamino)benzoic acid derivatives targeting the EP4 receptor (hEP4-R) . The free carboxylic acid (CAS 55296-17-8) has been identified as a potent and selective hEP4-R antagonist for endometriosis . Phenyl 3-amino-4-(phenylamino)benzoate, with its elevated lipophilicity (XLogP = 4.2 vs. ~2.0 for the free acid) [1] and TPSA reduction (64.4 Ų vs. ~75 Ų), may serve as a membrane-permeable prodrug that is hydrolyzed intracellularly or in plasma to release the active carboxylic acid. Selection of the phenyl ester over the methyl ester is justified by the greater metabolic stability of phenyl esters to ubiquitous esterases, potentially providing more sustained release kinetics during in vitro cellular assays [2].

Orthogonal Carboxyl Protecting Group in Diaminobenzoate Synthesis

In synthetic routes requiring sequential manipulation of amino and carboxyl functionalities on the 3,4-diaminobenzoate scaffold, the phenyl ester serves as a carboxyl protecting group that is orthogonal to methyl, ethyl, and benzyl esters . The phenyl ester can withstand basic conditions that cleave methyl esters, while being selectively removed via hydrogenolysis (H₂, Pd/C) or nucleophilic displacement without affecting benzyl carbamate (Cbz) or tert-butyl carbamate (Boc) protecting groups on the 3-amino and 4-anilino nitrogens [1]. This orthogonality is particularly valuable in the synthesis of compound libraries based on the 3-amino-4-(phenylamino)benzoate scaffold, where divergent functionalization of the amino groups is required while maintaining the carboxylic acid in a protected state [2].

AKR1C3 Inhibitor Development Using Protected Scaffold Precursors

The 3-amino-4-(phenylamino)benzoate scaffold represents a key intermediate structure between the established 3-(phenylamino)benzoic acid AKR1C3 inhibitor class (nanomolar potency, >200-fold selectivity over other AKR1C isoforms ) and potential next-generation inhibitors with modified carboxyl-terminal substituents. While the phenyl ester itself is predicted to lack AKR1C3 inhibitory activity due to the absence of the essential carboxylic acid pharmacophore [1], it serves as a protected precursor that can be deprotected to the free acid for biochemical assays [2]. The compound is particularly relevant for laboratories synthesizing focused libraries of ester prodrugs for cellular AKR1C3 inhibition studies, where comparative evaluation of different ester leaving groups (phenyl vs. methyl vs. isopropyl) on intracellular conversion to the active acid is a key experimental parameter [3].

Reference Standard for Impurity Profiling in Pharmaceutical Development

Given the use of 3-amino-4-(phenylamino)benzoic acid (CAS 55296-17-8) as a pharmaceutical intermediate for EP4 antagonist development , the phenyl ester (CAS 39033-71-1) may arise as a synthetic by-product during esterification or transesterification steps when phenol or phenyl-containing reagents are present. The compound's unique InChI Key (ABQXNTBDPXISJD-UHFFFAOYSA-N) and defined physicochemical properties (C₁₉H₁₆N₂O₂, MW 304.3 g/mol) [1] make it suitable as an analytical reference standard for HPLC-MS impurity tracking. Its high computed lipophilicity (XLogP = 4.2) ensures distinct chromatographic retention relative to more polar process intermediates, facilitating unambiguous identification and quantification in reaction monitoring and quality control workflows [2].

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